Product packaging for 5-Oxo-4-phenylproline(Cat. No.:CAS No. 92288-57-8)

5-Oxo-4-phenylproline

Cat. No.: B1471797
CAS No.: 92288-57-8
M. Wt: 205.21 g/mol
InChI Key: KVMQQNKPELYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxo-4-phenylproline, registered under CAS Number 92288-57-8, is a synthetically modified proline derivative with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is part of a class of 4-amino-5-oxoprolines that are the subject of intensive pharmacological research, particularly in the field of cardiovascular and thrombotic diseases . The primary research value of 5-oxoproline derivatives lies in their significant antiplatelet and antithrombotic activity. Studies have shown that these compounds can effectively slow down the process of thrombus formation in models of both arterial and venous thrombosis without adversely affecting plasma hemostasis parameters . Venous thromboembolism (VTE) is a major cardiovascular issue, and research into new therapeutic strategies is crucial . Compounds based on the 5-oxoproline scaffold, such as this one, are being investigated for the design of new pharmaceutical agents to prevent and treat the consequences of thrombosis . The related compound (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoproline has been identified as a particularly efficient derivative, underscoring the promise of this chemical class . Beyond cardiovascular research, the 5-oxoproline (pyroglutamic acid) scaffold is a versatile platform in medicinal chemistry. It serves as a conformationally constrained structure for probing enzyme-inhibitor interactions and developing new bioactive molecules . The proline ring's substitutions impose steric and stereoelectronic effects that can finely modulate the molecule's conformation, which is critical for its interaction with biological targets . Researchers utilize this scaffold to develop inhibitors for various targets; for instance, related cis-5-phenyl prolinates have been synthesized and evaluated as irreversible inhibitors of bacterial sortase enzymes, pointing to potential applications in developing anti-infectives . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate or building block in organic synthesis and medicinal chemistry projects, particularly for constructing more complex amides and dipeptides with potential biological activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1471797 5-Oxo-4-phenylproline CAS No. 92288-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMQQNKPELYZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Oxo 4 Phenylproline and Its Analogues

Classical and Contemporary Approaches to 5-Oxo-4-phenylproline Synthesis

The construction of the this compound scaffold can be achieved through both linear, multi-step syntheses and more convergent one-pot or cascade reactions.

Multi-step Synthetic Sequences

Multi-step synthesis provides a traditional and often reliable route to this compound and its analogs. One such approach involves the synthesis of 4-phenyl-2-pyrrolidone, a closely related precursor. A patented method describes a synthesis starting from diethyl malonate and 2-nitro-1-phenylethanone. The initial condensation reaction, facilitated by a strong Lewis base, yields an intermediate which then undergoes catalytic hydrogenation with palladium on carbon to form 3-methoxycarbonyl-4-phenyl-2-pyrrolidone. The final step involves a decarboxylation reaction under alkaline conditions to yield 4-phenyl-2-pyrrolidone google.com.

Cascade and One-Pot Reaction Strategies

Cascade and one-pot reactions offer an elegant and efficient alternative to traditional multi-step synthesis by combining multiple transformations into a single operation without the isolation of intermediates. While a specific cascade reaction for the direct synthesis of this compound is not extensively documented, the principles of cascade reactions are well-established for the synthesis of other complex heterocyclic systems. For instance, cascade reactions have been employed for the synthesis of pyrrole-fused 1,5-benzodiazepines through an intramolecular cyclization followed by annulation nih.gov. Such strategies often rely on carefully chosen starting materials and catalysts to trigger a sequence of intramolecular events, leading to the rapid assembly of the target molecule. A hypothetical one-pot synthesis of this compound could involve a Michael addition of a glycine (B1666218) equivalent to a cinnamate derivative, followed by an intramolecular cyclization and lactamization.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C4 and potentially C2 positions of the pyrrolidinone ring is crucial for the development of chiral analogs of this compound. Several stereoselective strategies have been explored to achieve this.

Chiral Pool Strategies Leveraging 5-Oxoproline Derivatives

The chiral pool approach utilizes readily available enantiopure natural products as starting materials to impart chirality to the target molecule wikipedia.org. Glutamic acid and its derivative, pyroglutamic acid (5-oxoproline), are excellent candidates for this strategy in the synthesis of chiral this compound analogs mdpi.combaranlab.org. The inherent chirality of these starting materials can be transferred to the final product. For example, enantiomerically pure 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid, demonstrating the utility of amino acids from the chiral pool nih.gov. While a direct synthesis of this compound from pyroglutamic acid is not detailed in the provided context, this strategy remains a viable and attractive route for accessing enantiomerically pure derivatives.

Asymmetric Induction in Cycloaddition Reactions to Construct the Pyrrolidine (B122466) Core

Asymmetric cycloaddition reactions represent a powerful tool for the enantioselective construction of cyclic systems, including the pyrrolidine core of this compound. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a common method for synthesizing substituted pyrrolidines acs.org. By employing chiral catalysts or auxiliaries, the stereochemical outcome of the cycloaddition can be controlled. Organocatalytic asymmetric [4+2] cycloaddition reactions (Diels-Alder reactions) have also been extensively studied for the synthesis of chiral building blocks magtech.com.cn. While a specific application of this method for the direct synthesis of this compound has not been detailed, the general principles suggest its potential. For instance, a chiral dienophile containing a phenyl group could react with a suitable diene to form a precursor that can be subsequently converted to the desired pyrrolidinone.

Metal-Catalyzed Asymmetric Transformations (e.g., Metal Carbenoid N-H Insertion)

Transition metal catalysis offers a versatile platform for asymmetric bond formation. Metal-catalyzed reactions, such as carbene N-H insertion, are particularly relevant for the synthesis of N-heterocycles. While a direct metal-catalyzed synthesis of this compound is not explicitly described, related transformations highlight the potential of this approach. For example, the synthesis of pyrovalerone analogs involves a multi-step sequence that includes reactions amenable to metal catalysis nih.gov. The development of chiral ligands for transition metals allows for high levels of enantiocontrol in these transformations. The general strategy would involve the formation of a metal carbene, which then undergoes an intramolecular N-H insertion into a suitably positioned N-H bond to form the pyrrolidinone ring. The chirality of the catalyst would dictate the stereochemistry of the final product.

Diastereoselective Syntheses of this compound Isomers

The stereoselective synthesis of this compound, also known as 4-phenylpyroglutamic acid, is a critical area of research, as the spatial arrangement of the phenyl group relative to the carboxyl group dictates the molecule's biological and chemical properties. Key methodologies have been developed to selectively produce cis and trans isomers.

One notable approach to synthesizing cis-5-phenyl prolinates involves a 1,3-dipolar cycloaddition reaction. This method utilizes the interaction of an arylimino ester with an appropriate dipolarophile. The reaction proceeds in a stereospecific manner, leading to the formation of the desired cis isomer.

Alternatively, the synthesis of 4,5-disubstituted prolines can be achieved starting from L-pyroglutamic acid. This method provides a pathway to various substituted proline derivatives, including those with a phenyl group at the 4-position. The stereochemical outcome of these syntheses is often controlled by the choice of reagents and reaction conditions, allowing for the selective formation of either the cis or trans diastereomer.

Methodologies for the preparation of the closely related cis- and trans-β-phenylproline have also been developed. While not a direct synthesis of this compound, these methods, which often involve the resolution of racemic mixtures or stereoselective alkylation, provide valuable insights into controlling the stereochemistry of phenyl-substituted pyrrolidine rings.

Derivatization and Functionalization Strategies for this compound

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives. Various functionalization strategies have been employed to modify its structure, leading to the creation of novel compounds with tailored properties.

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound is a prime site for modification through amidation and peptide coupling reactions. These reactions are fundamental in peptide synthesis and allow for the incorporation of the this compound core into larger peptide chains.

Standard peptide coupling reagents are effectively used to facilitate the formation of an amide bond between the carboxyl group of this compound and the amino group of another amino acid or amine-containing molecule. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions such as racemization.

Table 1: Common Peptide Coupling Reagents

Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, suitable for hindered amino acids.
Aminium/Uronium SaltsHBTU, HATUFast reaction rates, low racemization.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

Further diversification of the this compound structure can be achieved by introducing various aromatic and heteroaromatic substituents. These modifications can significantly influence the compound's biological activity and physicochemical properties.

While direct C-H functionalization of the phenyl ring on the this compound molecule itself is a potential route, more commonly, substituted phenylalanines are used as starting materials in the synthetic sequence. This approach allows for the incorporation of a wide array of pre-functionalized aromatic and heteroaromatic rings.

Regioselective Chemical Modifications of the Pyrrolidone Ring

The pyrrolidone ring of this compound offers several positions for regioselective chemical modifications. These modifications can include alkylation, halogenation, or the introduction of other functional groups at specific carbons of the lactam ring.

The nitrogen atom of the pyrrolidone ring can also be a target for functionalization. N-alkylation or N-acylation can be achieved under appropriate basic conditions, leading to a variety of N-substituted derivatives. The presence of the phenyl group at the 4-position can influence the reactivity and regioselectivity of these modifications through steric and electronic effects.

Advanced Synthetic Methodologies for Novel Analogues

The quest for novel analogues of this compound with enhanced or unique properties has driven the development of advanced synthetic methodologies. These approaches often focus on creating greater structural diversity and complexity.

One such strategy involves the use of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. These reactions can be designed to introduce multiple points of diversity into the this compound scaffold.

Furthermore, the application of catalytic enantioselective methods is crucial for the synthesis of optically pure analogues. The development of novel chiral catalysts and ligands continues to push the boundaries of stereocontrol in the synthesis of substituted pyroglutamates.

Mechanistic Investigations in 5 Oxo 4 Phenylproline Chemistry

Exploration of Reaction Mechanisms in Stereoselective Syntheses

The stereoselective construction of the 5-oxo-4-phenylproline core and its derivatives often relies on precise control over the formation of new stereocenters. One of the most powerful strategies to achieve this is through Michael addition reactions. The mechanism of these additions has been a subject of significant study, with a focus on understanding the factors that govern facial selectivity.

In the synthesis of β-substituted pyroglutamic acids, which are structurally related to 4-substituted 5-oxoprolines, the Michael addition of a chiral equivalent of a nucleophilic glycine (B1666218) to an α,β-unsaturated carbonyl compound serves as a key step. The stereochemical outcome of this reaction is dictated by the topography of the transition state. For instance, in the addition of a Ni(II) complex of a glycine Schiff base to a chiral 3-enoyl-4-phenyl-1,3-oxazolidin-2-one, the diastereoselectivity is controlled by the chiral auxiliary on the Michael acceptor. nih.gov

Two plausible transition state models, TS A and TS B , have been proposed to rationalize the observed stereoselectivity (Figure 1). In these models, the enolate of the glycine equivalent approaches the double bond of the Michael acceptor. The phenyl group at the C-4 position of the oxazolidinone ring in the chiral auxiliary is thought to act as a topographical feature, influencing the accessibility of the Michael acceptor's plane to the plane of the Ni(II) complex. This steric hindrance directs the incoming nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer. nih.gov

Transition State ModelKey FeaturePredicted Outcome
TS A The phenyl group on the chiral auxiliary points away from the incoming nucleophile, minimizing steric hindrance for a specific approach trajectory.Favored diastereomer
TS B The phenyl group on the chiral auxiliary sterically blocks one face of the Michael acceptor, disfavoring a specific approach trajectory.Disfavored diastereomer

Organocatalysis, particularly with amino acids like proline, has also emerged as a powerful tool for the enantioselective synthesis of related heterocyclic structures. For example, the L-proline catalyzed synthesis of warfarin (B611796) involves the formation of an iminium ion between proline and benzylideneacetone. This activation facilitates the conjugate addition of 4-hydroxycoumarin. mdpi.com A similar mechanistic principle can be applied to the synthesis of this compound derivatives, where proline or another chiral organocatalyst could activate an α,β-unsaturated precursor for a stereoselective Michael addition.

Elucidation of Key Intermediates and Transition States

The isolation or computational modeling of key intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. In the context of this compound synthesis via Michael additions, the enolate of the proline precursor and the subsequent adduct are key intermediates.

The formation of the enolate is typically achieved by treating the carbonyl compound with a suitable base. The geometry of the resulting enolate can influence the stereochemical course of the reaction. While not directly studying this compound, computational studies on related systems, such as the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine, have been used to map out the potential energy surface and identify the lowest energy transition states, thereby predicting the major product.

As mentioned previously, transition state models are crucial for explaining the stereoselectivity of Michael additions. In the case of the Ni(II)-complexed glycine addition, the proposed transition states highlight the non-covalent interactions, primarily steric repulsion, that guide the stereochemical outcome. nih.gov The phenyl group of the chiral auxiliary in the Michael acceptor plays a pivotal role in creating a chiral environment around the reaction center, leading to a significant energy difference between the diastereomeric transition states. Experimental validation of these models can be sought through systematic modifications of the chiral auxiliary and analysis of the resulting changes in diastereoselectivity.

Understanding Reactivity Profiles of this compound Moieties

The reactivity of the this compound scaffold is largely dictated by the presence of the lactam carbonyl group and the acidic α-protons. The protons at the C-3 and C-4 positions are susceptible to deprotonation by a base, leading to the formation of an enolate intermediate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One of the most characteristic reactions of enolates is the Michael addition, a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. youtube.commasterorganicchemistry.comyoutube.com The enolate derived from a this compound derivative can act as a Michael donor, attacking the β-carbon of a Michael acceptor. youtube.com This reactivity allows for the introduction of a wide range of substituents at the C-3 position of the proline ring.

The general mechanism for the Michael addition of an enolate is depicted below:

Enolate Formation: A base abstracts an α-proton from the this compound derivative to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).

Protonation: The resulting enolate intermediate is protonated, often during workup, to yield the 1,5-dicarbonyl product. youtube.com

The regioselectivity of this reaction is generally high for the 1,4-addition product due to the "soft" nature of the enolate nucleophile. youtube.com The phenyl group at the C-4 position can also influence the reactivity and stereoselectivity of these reactions through steric and electronic effects.

Intramolecular Cyclization and Rearrangement Mechanisms

The this compound framework can be either the product of or a participant in intramolecular cyclization and rearrangement reactions. These reactions are powerful methods for the construction of fused and polycyclic systems containing the pyrrolidinone core.

While specific examples starting directly from this compound are not abundant in the provided search results, mechanistic principles from related systems can be extrapolated. For instance, L-proline has been shown to catalyze the intramolecular cyclization of 5-hydroxypentene to form β-halogenated tetrahydrofurans. researchgate.net This suggests that the pyrrolidine (B122466) scaffold can act as a chiral catalyst to promote intramolecular bond formation.

Base-mediated intramolecular cyclizations are also a common strategy. An example is the cyclization of α-nitroethylallenic esters to form 5-hydroxy-3-pyrrolin-2-ones, which proceeds through a cascade of reactions initiated by deprotonation. nih.gov A similar strategy could be envisioned for a suitably functionalized this compound derivative, where an appended reactive group could undergo an intramolecular cyclization onto the pyrrolidinone ring.

The mechanism of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways (e.g., 5-exo-trig vs. 6-endo-trig). In the synthesis of 5-substituted proline derivatives, 5-endo cyclizations have been achieved, demonstrating that under certain conditions, the seemingly disfavored endo cyclization can be made to occur efficiently. researchgate.net Cationic cyclization is another possible pathway, as seen in the Brønsted acid-promoted intramolecular reaction of an acetophenone (B1666503) N-tosylhydrazone with a vinyl group to form polysubstituted indenes. rsc.org This type of mechanism could be relevant for this compound derivatives bearing appropriate unsaturated side chains.

Cyclization TypeMechanistic FeaturePotential Application to this compound
L-proline-catalyzedFormation of a chiral intermediate that facilitates ring closure.A this compound derivative could act as the catalyst or substrate in an asymmetric intramolecular reaction.
Base-mediatedDeprotonation to generate a nucleophile that attacks an internal electrophile.A side chain on the this compound scaffold could undergo intramolecular cyclization.
CationicFormation of a carbocation that is trapped by an intramolecular nucleophile.An unsaturated side chain on the this compound ring could be induced to cyclize under acidic conditions.

Conformational Analysis of 5 Oxo 4 Phenylproline and Its Derivatives

Conformational Preferences of the Pyrrolidone Ring (e.g., Envelope, Half-Chair, Twist-Boat)

The five-membered pyrrolidone ring of 5-oxo-4-phenylproline is not planar and adopts puckered conformations to relieve torsional strain. The most common puckered conformations for the pyrrolidine (B122466) ring are the envelope and twist (or half-chair) forms. In the case of 5-oxoproline (pyroglutamic acid) derivatives, the ring can exist in several low-energy conformations.

The presence of substituents on the pyrrolidone ring significantly influences its conformational preferences. The specific puckering adopted by this compound will be a balance between minimizing steric interactions and optimizing electronic effects within the molecule.

Stereochemical Influence of the 4-Phenyl Group on Molecular Conformation

The phenyl group at the 4-position of the pyrrolidone ring is a major determinant of the conformational preferences of this compound. The bulky nature of the phenyl group will favor conformations that minimize steric hindrance. This typically means the phenyl group will preferentially occupy a pseudo-equatorial position on the puckered pyrrolidone ring.

Furthermore, the orientation of the phenyl ring itself, relative to the pyrrolidone ring, adds another layer of conformational complexity. The rotation of the phenyl group around the C4-C(phenyl) bond will be influenced by interactions with the adjacent protons on the pyrrolidone ring.

Analysis of Torsional Barriers and Rotational Isomerism

The conformational flexibility of this compound is not limited to the puckering of the pyrrolidone ring. Rotation around single bonds within the molecule can lead to different rotational isomers, or rotamers. The energy differences between these rotamers and the barriers to their interconversion are key aspects of the molecule's conformational landscape.

A significant rotational barrier to consider is that of the phenyl group. The rotation of the phenyl ring is not entirely free and is hindered by steric interactions with the pyrrolidone ring. The magnitude of this rotational barrier can be estimated using computational methods and, in some cases, measured experimentally using dynamic NMR spectroscopy. For example, in N-benzhydrylformamides, the calculated barrier for phenyl group rotation is significantly lower than that of the formyl group rotation, indicating rapid rotation of the phenyl rings at room temperature. mdpi.com

Another important conformational feature is the potential for cis-trans isomerism around the amide bond in N-substituted derivatives of this compound. While the parent compound has a secondary amide within the ring, derivatives with a substituent on the nitrogen atom can exhibit both cis and trans conformations of the exocyclic amide bond.

Experimental Techniques in Conformational Determination (e.g., NMR Spectroscopy, X-ray Crystallography)

The three-dimensional structure of this compound and its derivatives in both the solid state and in solution can be determined using a variety of experimental techniques.

X-ray Crystallography provides precise information about the molecular conformation in the crystalline state. By analyzing the diffraction pattern of a single crystal, the exact positions of the atoms can be determined, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation. For example, the crystal structure of a solvate of (2S,4S)-1-((S)-1-(4-fluorophenyl)ethyl)-4-(methyl(phenyl)amino)-5-oxoproline with acetic acid has been determined, providing detailed conformational data for a related derivative. nih.gov Similarly, the crystal structure of N-butoxycarbonyl-5-oxo-L-proline ethyl ester has been elucidated, showing a specific twist conformation of the pyrrolidone ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution. Information about the conformation can be derived from several NMR parameters:

Chemical Shifts: The chemical shifts of the protons and carbons in the pyrrolidone ring are sensitive to the local electronic environment, which is influenced by the ring's pucker and the orientation of the phenyl group.

Coupling Constants (J-couplings): The magnitude of the coupling constants between adjacent protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. This information can be used to determine the preferred puckering of the pyrrolidone ring.

Nuclear Overhauser Effect (NOE): NOE measurements provide information about the through-space proximity of protons. The presence of NOEs between the phenyl protons and specific protons on the pyrrolidone ring can help to define the orientation of the phenyl group.

In a study of new amides and peptides of 4-amino-5-oxoprolines, 1H, 13C, and 19F NMR spectroscopy, along with 2D experiments like HSQC, HMBC, and NOESY, were used to confirm the structures of the synthesized compounds. nih.gov

Theoretical and Computational Approaches to Conformational Landscape Mapping

In conjunction with experimental methods, theoretical and computational approaches are invaluable for mapping the complete conformational landscape of this compound. These methods allow for the exploration of all possible conformations and the determination of their relative energies.

Molecular Mechanics (MM) methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This allows for extensive conformational searches to identify low-energy conformers.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and can be used to optimize the geometries of the conformers found by MM and to calculate their relative energies with higher accuracy. For example, a DFT-based conformational study was used to investigate the preferred puckering of difluorinated pipecolic acid diastereoisomers. nih.gov

By combining these computational approaches, it is possible to generate a potential energy surface that maps the energy of the molecule as a function of its conformational degrees of freedom, such as the puckering of the pyrrolidone ring and the rotation of the phenyl group. This "conformational landscape" provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations. For instance, a conformational search of azelaic acid using the B3LYP-D3/6-311+G(2d,p) theoretical model identified twenty-three distinct low-energy conformations. westmont.edu

Biochemical and Enzymatic Interactions of 5 Oxo 4 Phenylproline Analogues

Enzymatic Hydrolysis and Metabolism of 5-Oxo-L-Proline (Parent Compound)

5-Oxo-L-proline, also known as pyroglutamic acid, is a key intermediate in the γ-glutamyl cycle, a metabolic pathway involved in the synthesis and degradation of glutathione (B108866). nih.gov The enzymatic hydrolysis of this parent compound is crucial for cellular homeostasis, particularly for the recycling of glutamate (B1630785). This process is primarily catalyzed by the enzyme 5-oxoprolinase.

5-Oxoprolinase (EC 3.5.2.9) is an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.gov This reaction is an essential step in the γ-glutamyl cycle, allowing the glutamate moiety to be salvaged for glutathione synthesis. nih.gov The hydrolysis is an energy-dependent process, requiring the cleavage of ATP to ADP and inorganic phosphate (B84403) (Pi). nih.gov

Mechanistic studies have revealed that the reaction proceeds through a phosphorylated intermediate. In the absence of other components, one part of the enzyme acts as a 5-oxoproline-dependent ATPase, forming a phosphorylated 5-oxoproline intermediate bound to the enzyme. nih.gov This intermediate is then hydrolyzed in a subsequent step to yield L-glutamate. The enzyme is subject to feedback inhibition; a deficiency in glutathione can lead to an overproduction of γ-glutamylcysteine, which is then converted to 5-oxoproline. researchgate.netnih.gov If this overproduction surpasses the capacity of 5-oxoprolinase, 5-oxoproline can accumulate in bodily fluids. researchgate.netnih.gov

The catalytic activity of 5-oxoprolinase involves significant conformational changes that are dependent on substrate binding. In some organisms, the enzyme is composed of two distinct protein components (Component A and Component B) that must associate to perform the complete catalytic reaction. nih.gov

Component A possesses the ATPase activity and is responsible for forming the phosphorylated 5-oxoproline intermediate. However, the subsequent hydrolysis of this intermediate to form glutamate requires the presence of Component B. The interaction and formation of the active enzyme complex are substrate-dependent. nih.gov In the presence of its substrate, 5-oxoproline, the components associate to form a functional unit. This substrate-induced complex formation is a key feature of its mechanism, ensuring that the energy from ATP hydrolysis is efficiently coupled to the opening of the lactam ring of 5-oxoproline. nih.gov This dynamic interaction highlights how substrate binding can drive the necessary conformational changes and subunit associations to facilitate catalysis.

Interactions of 5-Oxo-4-phenylproline Derivatives with Protein Targets

While 5-oxo-L-proline is a metabolic intermediate, the introduction of a phenyl group at the 4-position of the proline ring creates a scaffold for developing biologically active molecules that can interact with various protein targets. These synthetic analogues have been explored as both enzyme inhibitors and receptor ligands.

Derivatives of this compound have been synthesized and investigated as potential inhibitors of Sortase A (SrtA), a bacterial transpeptidase found in Gram-positive bacteria like Staphylococcus aureus. SrtA is a crucial virulence factor, responsible for anchoring surface proteins to the cell wall, and its inhibition is a promising anti-virulence strategy.

Researchers have developed a synthetic approach to create cis-5-phenyl prolinates functionalized with electrophilic groups, such as vinyl sulfone. These compounds were designed as mechanism-based inhibitors. Studies have shown that racemic 4-vinylsulfonyl 5-phenyl prolinates can irreversibly inhibit S. aureus Sortase A. The proposed mechanism involves the modification of the enzyme's active site cysteine residue (Cys184) through a Michael addition reaction. In contrast, derivatives with a carbonitrile group were found to be significantly less effective, suggesting that the nature of the electrophilic group is critical for inhibitory activity.

Inhibitory Activity of 5-Phenyl Proline Derivatives against Sortase A
Compound TypeFunctional GroupInhibition MechanismTarget ResidueEfficacy Note
cis-5-Phenyl ProlinateVinyl SulfoneIrreversible Covalent ModificationCys184Effective Inhibitor
cis-5-Phenyl ProlinateCarbonitrileWeak Inhibition-Poor Efficacy

Endothelin Receptors: A series of 1,3-diaryl-5-oxo-proline derivatives have been synthesized and evaluated as ligands for endothelin receptors (ETRs), which are G protein-coupled receptors involved in vasoconstriction and cellular proliferation. These receptors, particularly the ETA subtype, are targets for conditions like hypertension and atherosclerosis.

In vitro binding assays on human ETA and ETB receptors demonstrated that specific structural modifications on the 5-oxo-proline core could yield potent and selective ligands. For instance, compound 31h from one study was identified as a selective ETA receptor ligand. Molecular docking studies suggested that the affinity and selectivity of these compounds depend on the specific substitutions on the aryl rings, which influence the interaction with the receptor's binding site.

Binding Affinity of a Selective 1,3-Diaryl-5-Oxo-Proline Derivative
CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
31hETA150Selective for ETA over ETB (>66 fold)
31hETB>10000-

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and immune responses. While it is a major target for the development of therapeutic modulators, literature specifically investigating this compound derivatives as ligands for the P2X7 receptor is not extensive. The development of P2X7 antagonists has largely focused on other chemical scaffolds, such as those based on isoquinolines or adamantane (B196018) derivatives. Therefore, while P2X7 remains a potential target for novel ligands, the role of this compound derivatives in this context is an area requiring further investigation.

General Considerations of Metabolic Fates and Transformations (for related oligopeptides)

The metabolic fate of oligopeptides containing a 5-oxo-proline moiety (or a related γ-glutamyl structure) is linked to the γ-glutamyl cycle. Enzymes such as γ-glutamyl transpeptidase can transfer the γ-glutamyl portion of glutathione and other γ-glutamyl compounds to amino acids or small peptides. nih.gov Subsequently, the enzyme γ-glutamylcyclotransferase can act on these γ-glutamyl peptides, catalyzing an intramolecular cyclization that releases the amino acid or peptide and forms 5-oxoproline. nih.gov This 5-oxoproline can then be converted to glutamate by 5-oxoprolinase, thus re-entering central metabolism. This cycle illustrates a general pathway by which the 5-oxoproline ring can be both formed from and degraded back to linear amino acid structures within a biological system.

5 Oxo 4 Phenylproline As a Chiral Building Block and Peptidomimetic Scaffold

Utility in Asymmetric Synthesis and Chiral Auxiliaries

The stereogenic centers within the 5-oxo-4-phenylproline framework make it a useful tool in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. While direct use as a classical chiral auxiliary that is later removed is not extensively documented, its derivatives serve as crucial chiral synthons for the construction of more complex molecules. wikipedia.org

The principles of asymmetric synthesis often rely on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.org Proline and its derivatives have a well-established role as privileged organocatalysts due to the ability of their secondary amine to form defined enamines and a carboxylic acid to coordinate with electrophiles. unibo.it The rigid structure of this compound provides a defined spatial arrangement that can influence the approach of reagents, thereby controlling the formation of new stereocenters.

The synthesis of complex molecules, such as the antiviral agent ledipasvir, relies on enantiomerically pure 4-substituted proline scaffolds. nih.gov Synthetic routes to these key intermediates often start from chiral precursors like pyroglutamic acid or 4-hydroxyproline, highlighting the importance of chiral building blocks derived from the proline framework. nih.gov The enantioselective and catalytic approaches to creating 4-substituted prolines are of significant interest in medicinal chemistry. nih.gov

Table 1: Applications of Proline-based Scaffolds in Asymmetric Synthesis

ApplicationScaffold TypeRoleKey Feature
OrganocatalysisProline and derivativesCatalystFormation of chiral enamines, hydrogen bonding
Synthesis of LedipasvirN-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acidKey IntermediateConformational restriction from spirocyclic structure
General Asymmetric SynthesisChiral Auxiliaries (e.g., oxazolidinones)Stereodirecting groupSteric hindrance guides reaction pathway

Design and Synthesis of Conformationally Constrained Amino Acid Analogues based on the this compound Scaffold

Conformationally restricted amino acids are critical in peptidomimetic and drug design because they reduce the flexibility of peptide chains, which can lead to increased potency, selectivity, and metabolic stability. nih.govlifechemicals.com The this compound scaffold serves as an excellent starting point for creating such constrained analogues, particularly as surrogates for proline or phenylalanine. acs.orgnih.govnih.gov

The design of these analogues involves modifying the this compound core to introduce specific conformational biases. The rigid pyrrolidinone ring restricts the backbone dihedral angles (phi, ψ) of a peptide chain, mimicking secondary structures like β-turns. acs.org The phenyl group at the 4-position further limits conformational freedom.

Synthesis of these analogues often begins with commercially available chiral precursors. For instance, enantiopure 4-substituted proline derivatives can be synthesized from starting materials like (S)-pyroglutamic acid. nih.gov A general strategy involves the preparation of a key intermediate, such as di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate, which can then be further functionalized. nih.gov This approach allows for the systematic introduction of various substituents to explore structure-activity relationships.

One synthetic approach to related structures involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, which can be used to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a few steps. rsc.org Another strategy starts from 4-oxo-N-(PhF)proline benzyl (B1604629) ester to prepare fused heteroarylprolines, further expanding the diversity of conformationally constrained systems. researchgate.net

Development of Peptidomimetics Incorporating this compound Moieties

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of rigid scaffolds like this compound is a common strategy in peptidomimetic design. nih.govresearchgate.netnih.gov This scaffold can be used to mimic specific peptide secondary structures, such as β-turns, which are often involved in molecular recognition events.

By replacing a flexible amino acid residue in a bioactive peptide with a this compound moiety, it is possible to lock the peptide into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to a significant increase in binding affinity. The development of such peptidomimetics has been successful in various therapeutic areas, including the design of receptor antagonists and enzyme inhibitors. nih.gov

For example, conformationally constrained analogues of phenylalanine, such as tetrahydroisoquinoline-3-carboxylic acid (Tic), have been successfully incorporated into potent and selective cholecystokinin-2 (CCK₂) receptor antagonists. nih.gov Given its structural features, this compound can be considered a constrained phenylalanine analogue and thus holds potential for similar applications.

Table 2: Research Findings on Peptidomimetics with Constrained Scaffolds

Peptidomimetic TypeScaffoldBiological TargetKey Finding
CCK₂ Receptor AntagonistsTetrahydroisoquinoline-3-carboxylic acid (Tic) and related analoguesCCK₂ ReceptorSpecific conformational constraints led to high affinity and selectivity.
Proteasome ActivatorsVarious peptidomimetic structures20S ProteasomeStimulation of proteasome activity for potential treatment of neurodegenerative diseases.
Antimicrobial AgentsSalicylanilide-based peptidomimeticsBacterial targetsSpecific bulky and lipophilic side chains were crucial for antimicrobial activity.

Influence of Stereochemistry on Peptidomimetic Functionality and Biological Recognition

The precise three-dimensional arrangement of atoms (stereochemistry) in a peptidomimetic is critical for its biological function. The different stereoisomers of this compound, when incorporated into a peptide, will induce distinct conformational preferences in the peptide backbone. This, in turn, affects how the peptidomimetic interacts with its biological target.

Similarly, the stereochemistry of the phenyl group at the 4-position of this compound will dictate the local conformation of the peptide chain. The cis and trans isomers will orient the phenyl group differently, leading to distinct steric and electronic interactions that can influence both the local peptide structure and its binding to a receptor. The nature of the amino acid preceding the proline derivative also has a significant effect on the thermodynamics and kinetics of cis/trans isomerization of the peptidyl-prolyl bond, which is often a rate-limiting step in protein folding. nih.gov Therefore, the careful selection of a specific stereoisomer of this compound is a crucial aspect of designing functional peptidomimetics.

Structure Activity Relationship Sar Studies of 5 Oxo 4 Phenylproline Derivatives

Correlation of Structural Modifications with Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key molecular features responsible for a compound's biological activity. For derivatives of 5-oxo-4-phenylproline, SAR investigations have primarily focused on modifications of the phenyl ring and the proline scaffold to understand how these changes influence interactions with biological targets.

Modifications of the Phenyl Ring:

The phenyl group at the 4-position of the pyrrolidone core is a critical determinant of activity. Its orientation and electronic properties significantly impact binding affinity. Studies on analogous compounds with aryl substituents have demonstrated that the nature and position of substituents on the phenyl ring can dramatically alter biological response.

For instance, in studies of potent mGluR5 noncompetitive antagonists, functionalization at the 3-position of a phenyl ring showed that only specific substituents, such as nitro (NO₂) and cyano (CN) groups, led to the retention of high-affinity binding, with IC₅₀ values of 13 nM and 8 nM, respectively. nih.gov This suggests a strict steric and electronic requirement in the binding pocket corresponding to this position. Other substitutions often lead to a significant loss of potency.

Similarly, SAR studies on other heterocyclic scaffolds reveal consistent principles. For a series of HIV-1 capsid inhibitors, preliminary analysis showed that ortho-substituted aniline (B41778) derivatives were more effective than meta- or para-substituted ones. nih.gov Furthermore, the introduction of electron-releasing groups like methoxy (B1213986) (OCH₃) on a terminal phenyl ring was found to be essential for the anticancer activity of certain quinoxaline (B1680401) derivatives. mdpi.com Conversely, electron-withdrawing groups such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) at the same position could decrease activity. mdpi.com These findings suggest that for this compound derivatives, both the position and the electronic nature of substituents on the phenyl ring are crucial and must be carefully selected to achieve optimal biological activity.

Modifications of the Proline Scaffold:

The following table summarizes the effects of structural modifications on the biological activity of analogous aryl-substituted heterocyclic compounds, providing insights applicable to the this compound scaffold.

Analogous ScaffoldModificationEffect on Biological ActivityReference
MPEP Analogs (mGluR5 Antagonists)Substitution at 3-position of phenyl ring with NO₂ or CNRetention of high-affinity binding (IC₅₀ = 13 nM and 8 nM) nih.gov
Phenyl-Triazole Phenylalanine Derivatives (HIV-1 CA Inhibitors)Ortho-substitution on aniline ringMore effective than meta- or para-substitution nih.gov
Phenyl-Triazole Phenylalanine Derivatives (HIV-1 CA Inhibitors)Aliphatic or aromatic substitutions on terminal benzene (B151609) ringDetrimental to inhibitory activity nih.gov
Quinoxaline Derivatives (Anticancer)Electron-releasing group (OCH₃) on phenyl ringEssential for activity mdpi.com
Quinoxaline Derivatives (Anticancer)CF₃ or OCF₃ group on phenyl ringDecreased activity mdpi.com

Elucidation of Stereochemical Contributions to Binding Affinity and Selectivity

Chirality plays a pivotal role in the biological activity of this compound derivatives, as the specific three-dimensional arrangement of atoms dictates the precise fit into a biological target's binding site. nih.govmdpi.com The this compound core contains at least one stereocenter at the C4 position, and the resulting enantiomers can exhibit profoundly different pharmacological properties.

Studies on structurally related compounds consistently highlight the importance of stereochemistry. For example, in a series of 4-phenyl-2-propionamidotetralin derivatives, conformational analysis revealed that the (2S,4S)-cis isomer possessed an energetically favored conformation for binding to melatonin (B1676174) receptors, whereas the (2R,4S)-trans isomer had a less favorable conformation. nih.gov This difference in conformational energy directly translates to differences in binding affinity and biological response.

Similarly, investigations into nature-inspired compounds like 3-Br-acivicin demonstrated that stereochemistry was crucial for its antimalarial activity. nih.govmdpi.com Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial effects, suggesting that cellular uptake mechanisms, such as amino acid transport systems, are highly stereoselective. nih.govmdpi.com This principle is broadly applicable, indicating that for this compound derivatives, one enantiomer (the eutomer) is likely to be significantly more active than the other (the distomer).

The stereoselectivity extends beyond receptor binding to encompass pharmacokinetics, including metabolism and distribution. mdpi.com Different enantiomers can be metabolized at different rates by enzymes, such as the cytochrome P450 family, leading to variations in bioavailability and duration of action. mdpi.com

The following table presents findings on the stereochemical contributions to the biological activity of various chiral compounds, underscoring the importance of stereochemistry for the design of this compound derivatives.

Compound ClassStereoisomers ComparedKey FindingReference
4-Phenyl-2-propionamidotetralin Derivatives(2S,4S)-cis vs. (2R,4S)-transThe (2S,4S)-cis isomer has a more energetically favored conformation for receptor binding. nih.gov
3-Br-Acivicin Isomers(5S, αS) vs. other isomersOnly the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. nih.govmdpi.com
Farrerol Enantiomers(+)-farrerol vs. (−)-farrerolStereoselective differences observed in pharmacokinetic profiles and inhibition of CYP enzymes. mdpi.com
3-Br-Acivicin Amide Derivatives(5S, αS) vs. other isomersThe (5S, αS) isomer was significantly more active in inhibiting the target enzyme PfGAPDH compared to its enantiomer and diastereoisomers. mdpi.com

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling is a powerful computational strategy used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govmdpi.com This model serves as a template for the design of new ligands or for screening large chemical databases to identify novel active compounds.

For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural features and the principles derived from SAR studies. The essential features would likely include:

A Hydrophobic/Aromatic Feature: Provided by the phenyl ring at the C4 position. This group is crucial for engaging in hydrophobic or π-stacking interactions within a nonpolar pocket of the target protein. The size, shape, and electronic properties of this feature can be modulated by substitution on the phenyl ring.

A Hydrogen Bond Acceptor: The carbonyl (oxo) group of the lactam ring is a prominent hydrogen bond acceptor. This feature is often critical for anchoring the ligand within the binding site through a specific hydrogen bond with a donor group on the receptor.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group at C2 of the proline ring can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This dual functionality allows for versatile interactions and is often a key determinant of binding. This feature can also be involved in ionic interactions if deprotonated.

Defined Spatial Geometry: The relative positions and orientations of these pharmacophoric features are constrained by the rigid pyrrolidone ring. The stereochemistry at C4 dictates the specific 3D vector of the phenyl group relative to the plane of the lactam ring and the carboxylic acid.

The process of developing such a model typically involves aligning a set of known active molecules and identifying the common chemical features that are spatially conserved. nih.gov This "ligand-based" approach is highly effective when the structure of the biological target is unknown. Alternatively, if the 3D structure of the target is available, a "structure-based" pharmacophore can be generated by mapping the key interaction points within the binding site. mdpi.com

Once a validated pharmacophore model is established, it becomes a blueprint for rational drug design. New molecules can be designed to match the pharmacophoric features, ensuring they possess the necessary groups in the correct spatial arrangement to interact effectively with the target. This approach helps prioritize synthetic efforts and increases the probability of discovering novel, potent, and selective compounds. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

No specific molecular docking studies involving 5-Oxo-4-phenylproline have been identified in the reviewed literature. Such studies would be valuable for predicting its binding affinity and interaction with various biological targets.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

There is no available research detailing quantum chemical calculations performed on this compound. These calculations would be essential for understanding its electronic properties, reactivity, and thermodynamic stability.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Information regarding molecular dynamics simulations of this compound is not present in the current body of scientific literature. These simulations would provide insights into its conformational landscape and the dynamics of its potential interactions with biological macromolecules.

In Silico Screening and Virtual Library Design

No studies have been found that utilize this compound as a scaffold or component in in silico screening or virtual library design efforts.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes to Access Underexplored Stereoisomers and Complex Analogues

The stereochemistry of the 5-oxo-4-phenylproline core is a critical determinant of its biological activity. Future synthetic efforts will likely concentrate on the development of highly stereoselective routes to access all possible stereoisomers of this compound. This will enable a more thorough exploration of the structure-activity relationship (SAR) and the identification of isomers with optimal therapeutic potential.

Furthermore, the synthesis of complex analogues with diverse substitutions on both the phenyl ring and the pyroglutamic acid core is a promising avenue. Methodologies that allow for the late-stage functionalization of the this compound scaffold will be particularly valuable, as they would enable the rapid generation of libraries of derivatives for high-throughput screening. Research into novel cyclization strategies and the use of innovative catalysts are expected to play a pivotal role in achieving these synthetic goals.

Identification of New Biological Targets and Therapeutic Applications for this compound Scaffolds

While the full therapeutic potential of this compound is yet to be unlocked, preliminary research on related structures suggests several promising directions. The inherent rigidity and defined stereochemistry of the scaffold make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

Potential Therapeutic Areas:

Anticancer Agents: Studies on derivatives of 5-oxo-pyrrolidine have demonstrated significant anticancer activity. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown promise against human lung adenocarcinoma cells. mdpi.com This suggests that this compound scaffolds could be explored for the development of novel oncology therapeutics.

Neuroprotective Agents: The pyroglutamic acid core is found in various endogenous neuropeptides, and its derivatives have been investigated for their effects on the central nervous system. The neuroprotective potential of this compound derivatives could be a key area of future research, particularly in the context of neurodegenerative diseases.

Anti-inflammatory Agents: The structural similarity to certain anti-inflammatory compounds suggests that this compound derivatives could be investigated for their ability to modulate inflammatory pathways. For example, a conjugate of 4-phenylbutyric acid and glutamic acid has shown efficacy in a rat model of colitis, highlighting the potential of related structures in treating inflammatory conditions. nih.gov

Future research will involve screening this compound derivatives against a wide range of biological targets to identify novel mechanisms of action and expand their therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery of this compound Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be instrumental in accelerating the design and optimization of novel this compound derivatives.

Applications of AI and ML:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual this compound derivatives, allowing for the prioritization of compounds for synthesis and testing.

De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new this compound analogues with desired properties, such as enhanced potency or improved pharmacokinetic profiles.

Target Identification: AI algorithms can analyze biological data to identify potential protein targets for the this compound scaffold, guiding experimental validation efforts.

Molecular Docking and Simulation: In silico molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound derivatives with their biological targets, facilitating the rational design of more potent and selective compounds.

The integration of these computational approaches will undoubtedly streamline the discovery pipeline for new drugs based on the this compound scaffold.

Advanced Characterization Techniques for Structural and Dynamic Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound derivatives is crucial for elucidating their mechanism of action. Advanced analytical techniques will play a key role in providing this detailed structural information.

Key Characterization Techniques:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the solution-state structure, conformation, and intermolecular interactions. Advanced 2D NMR techniques like HSQC and TOCSY can be used for unambiguous assignment of complex structures.
X-ray Crystallography Precise determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry. This provides a static snapshot of the molecule's conformation.
Mass Spectrometry (MS) Accurate mass determination and fragmentation analysis to confirm the chemical composition and structure of synthesized derivatives.
Circular Dichroism (CD) Spectroscopy Information on the chiroptical properties and absolute configuration of chiral this compound derivatives.

By combining data from these advanced techniques, researchers can build a comprehensive picture of the structural and dynamic properties of this compound and its analogues, which is essential for understanding their biological function and for the rational design of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxo-4-phenylproline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Boc or Fmoc protection strategies for the proline backbone. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or dichloromethane), and coupling agents (e.g., HBTU/DIPEA) critically affect enantiomeric purity. Post-synthesis, HPLC purification (C18 columns, 0.1% TFA/ACN gradient) and lyophilization are standard for isolating high-purity batches .

Q. How can researchers validate the structural integrity of this compound in synthetic batches?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1^1H and 13^{13}C NMR to confirm backbone stereochemistry and phenyl group positioning (e.g., δ 4.5–5.0 ppm for α-proton).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 232.1).
  • X-ray Crystallography : Single-crystal analysis (using software like WinGX ) for absolute configuration confirmation.
    Cross-referencing with literature data ensures consistency .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is optimal. For biological matrices, derivatization with dansyl chloride or FMOC-Cl enhances sensitivity. LC-MS/MS in MRM mode (transition m/z 232→84) provides specificity in proteomic studies. Internal standards (e.g., isotopically labeled analogs) correct for matrix effects .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational stability of this compound in peptide chains?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess torsional angles (e.g., φ/ψ dihedrals) and steric effects from the phenyl group. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic interactions influencing ring puckering. Compare results with experimental NMR coupling constants (e.g., 3JHαHβ^3J_{Hα-Hβ}) for validation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters (e.g., pH, reagent stoichiometry). Use in-line FTIR or Raman spectroscopy for real-time monitoring of carbamate intermediate formation. Statistical process control (SPC) charts (e.g., X-bar/R) track critical quality attributes (CQAs) like enantiomeric excess (%ee) .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound-containing peptides?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays). Replicate studies under standardized conditions (e.g., ISO 17025-compliant labs) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Buffer systems (pH 1.2–7.4) simulate gastrointestinal and plasma environments. Kinetic modeling (Arrhenius plots) extrapolates degradation rates. Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Methodological Frameworks for Research Design

  • PICO Framework : For bioactivity studies:
    • P : Target enzyme/receptor (e.g., prolyl oligopeptidase).
    • I : this compound-modified peptides.
    • C : Wild-type proline analogs.
    • O : Inhibition constants (KiK_i) or IC50_{50} values .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored pharmacokinetics), Ethical (e.g., animal model justification), and Relevant (e.g., therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4-phenylproline
Reactant of Route 2
5-Oxo-4-phenylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.